

Technical Guide to the Physical Properties of 3,4-Dichlorobenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichlorobenzylamine

Cat. No.: B086363

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3,4-Dichlorobenzylamine**. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

3,4-Dichlorobenzylamine is a substituted benzylamine with the chemical formula C₇H₇Cl₂N. It presents as a clear, colorless to light yellow liquid. The key physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	176.04 g/mol	[1] [2]
Appearance	Clear colorless to light yellow liquid	
Melting Point	32°C	[3]
Boiling Point	80-82°C at 0.6 mmHg 244°C (estimated at 760 mmHg)	[4] [3] [5]
Density	1.32 g/mL at 25°C	[1] [4] [6]
Refractive Index (n _{20/D})	1.578	[1] [4] [6]
Flash Point	>110°C (>230°F)	[4] [5]
pKa	8.56 ± 0.10 (Predicted)	[4]
Water Solubility	Soluble	[3]

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like **3,4-Dichlorobenzylamine** are outlined below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** A small amount of the solid compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently to pack the powder into the closed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus

(e.g., a Thiele tube or an automated instrument).

- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

- Apparatus Setup: A distillation flask is filled with a small volume of the liquid (e.g., 5-10 mL) and a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
- Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
- Observation: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid is actively boiling and its vapor is condensing, is the boiling point at the recorded atmospheric pressure.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.

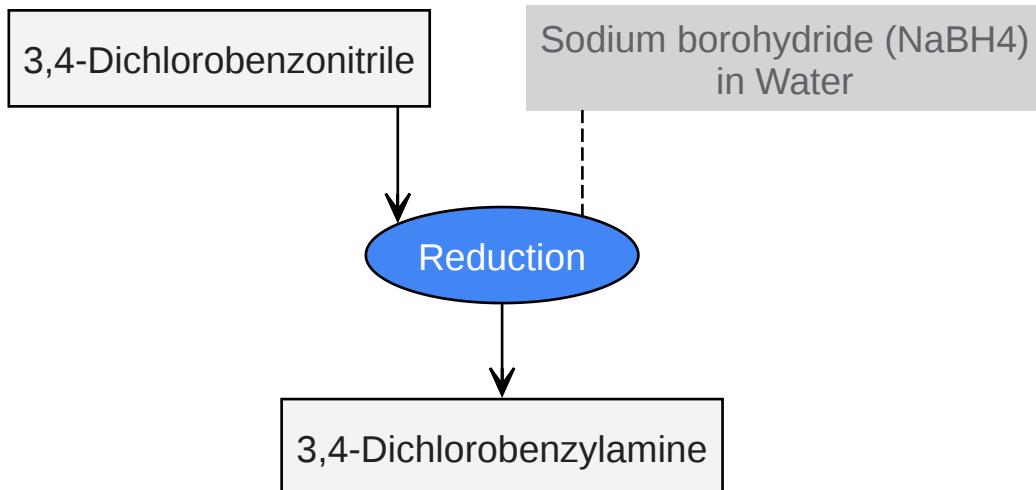
Methodology:

- Mass Measurement: The mass of a clean, dry container (e.g., a graduated cylinder or a pycnometer for higher accuracy) is measured on an analytical balance.

- Volume Measurement: A known volume of the liquid is added to the container. The volume is read from the bottom of the meniscus.
- Mass of Liquid: The container with the liquid is reweighed. The mass of the liquid is determined by subtracting the mass of the empty container.
- Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The measurement should be performed at a constant, recorded temperature.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

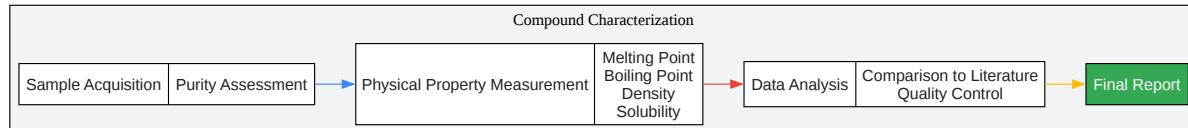

Methodology:

- Sample Preparation: An excess amount of the solute (**3,4-Dichlorobenzylamine**) is added to a known volume of the solvent (e.g., water, ethanol) in a flask.
- Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, the mixture is allowed to stand to let undissolved solids settle. An aliquot of the supernatant is then carefully removed and filtered or centrifuged to separate the saturated solution from any remaining solid.
- Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gas chromatography. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

Synthesis of 3,4-Dichlorobenzylamine

A common synthetic route to **3,4-Dichlorobenzylamine** involves the reduction of 3,4-dichlorobenzonitrile. This process is illustrated in the diagram below.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **3,4-Dichlorobenzylamine**.

General Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a chemical compound is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichlorobenzylamine 95 102-49-8 [sigmaaldrich.com]
- 2. 3,4-Dichlorobenzylamine, 96% | Fisher Scientific [fishersci.ca]
- 3. 3,4-Dichlorobenzylamine(102-49-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 102-49-8 CAS MSDS (3,4-Dichlorobenzylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,4-Dichlorobenzylamine CAS#: 102-49-8 [m.chemicalbook.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 3,4-Dichlorobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086363#3-4-dichlorobenzylamine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

